(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an isobutylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like isobutylsulfonyl chloride.
Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(Isopropylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
- (3-(Butylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
Uniqueness
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is unique due to its specific isobutylsulfonyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be attributed to differences in steric and electronic effects, which influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-21(19,20)14-6-4-8-17(10-14)15(18)13-5-3-7-16-9-13/h3,5,7,9,12,14H,4,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCROLTJCCINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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